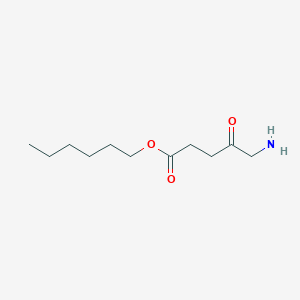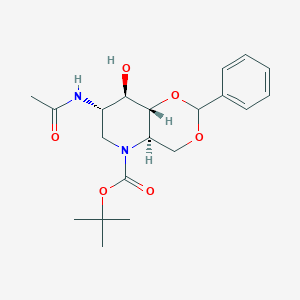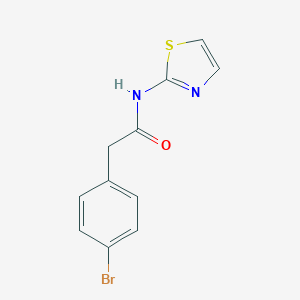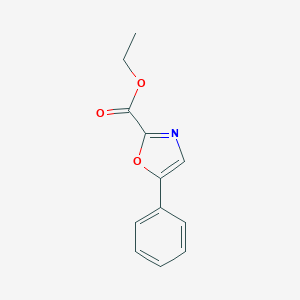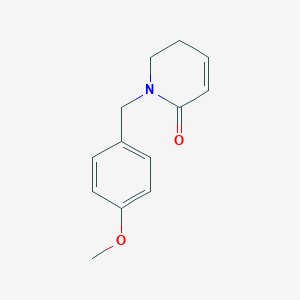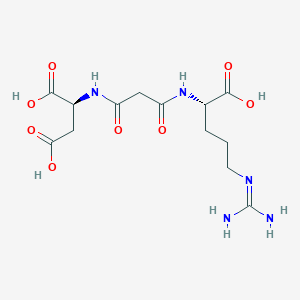
Retro-Arg-malonyl-Asp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retro-Arg-malonyl-Asp-OH (RAMA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. RAMA is a cyclic peptide that was first synthesized by Kiso and colleagues in 1990. Since then, RAMA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用机制
The mechanism of action of Retro-Arg-malonyl-Asp-OH involves its ability to bind to specific receptors on the surface of cells. Retro-Arg-malonyl-Asp-OH binds to a receptor called integrin αvβ3, which is overexpressed in many types of cancer cells. By binding to this receptor, Retro-Arg-malonyl-Asp-OH inhibits the growth and proliferation of cancer cells. Retro-Arg-malonyl-Asp-OH has also been shown to inhibit the activity of enzymes that are involved in the progression of Alzheimer's disease and other neurological disorders.
生化和生理效应
Retro-Arg-malonyl-Asp-OH has been shown to have several biochemical and physiological effects. Retro-Arg-malonyl-Asp-OH has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Retro-Arg-malonyl-Asp-OH has also been shown to inhibit the activity of enzymes that are involved in the progression of Alzheimer's disease and other neurological disorders. Additionally, Retro-Arg-malonyl-Asp-OH has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
Retro-Arg-malonyl-Asp-OH has several advantages and limitations for lab experiments. Retro-Arg-malonyl-Asp-OH is a highly specific peptide that binds to a specific receptor on the surface of cells. This specificity makes Retro-Arg-malonyl-Asp-OH an excellent tool for studying the role of integrin αvβ3 in cancer and other diseases. However, the synthesis of Retro-Arg-malonyl-Asp-OH is a complex process that requires expertise in peptide chemistry. Additionally, Retro-Arg-malonyl-Asp-OH has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of Retro-Arg-malonyl-Asp-OH. One potential direction is the development of Retro-Arg-malonyl-Asp-OH-based therapies for the treatment of cancer and other diseases. Another potential direction is the development of new Retro-Arg-malonyl-Asp-OH analogs that have improved pharmacological properties. Additionally, the study of Retro-Arg-malonyl-Asp-OH may provide insights into the role of integrin αvβ3 in cancer and other diseases, which may lead to the development of new therapies targeting this receptor.
合成方法
Retro-Arg-malonyl-Asp-OH is a cyclic peptide that is synthesized using solid-phase peptide synthesis (SPPS) methodology. The synthesis of Retro-Arg-malonyl-Asp-OH involves the coupling of protected amino acids on a solid support, followed by deprotection and cyclization to form the cyclic peptide. The synthesis of Retro-Arg-malonyl-Asp-OH is a complex process that requires expertise in peptide chemistry.
科学研究应用
Retro-Arg-malonyl-Asp-OH has been studied extensively for its potential therapeutic applications. Retro-Arg-malonyl-Asp-OH has been shown to have anticancer properties, and it has been studied as a potential treatment for various types of cancers, including breast cancer, prostate cancer, and lung cancer. Retro-Arg-malonyl-Asp-OH has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, Retro-Arg-malonyl-Asp-OH has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
属性
CAS 编号 |
158156-78-6 |
|---|---|
产品名称 |
Retro-Arg-malonyl-Asp-OH |
分子式 |
C13H21N5O8 |
分子量 |
375.33 g/mol |
IUPAC 名称 |
(2S)-2-[[3-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-oxopropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H21N5O8/c14-13(15)16-3-1-2-6(11(23)24)17-8(19)5-9(20)18-7(12(25)26)4-10(21)22/h6-7H,1-5H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H4,14,15,16)/t6-,7-/m0/s1 |
InChI 键 |
LTNGRNQXDWEGIR-BQBZGAKWSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)NC(=O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CN=C(N)N |
SMILES |
C(CC(C(=O)O)NC(=O)CC(=O)NC(CC(=O)O)C(=O)O)CN=C(N)N |
规范 SMILES |
C(CC(C(=O)O)NC(=O)CC(=O)NC(CC(=O)O)C(=O)O)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



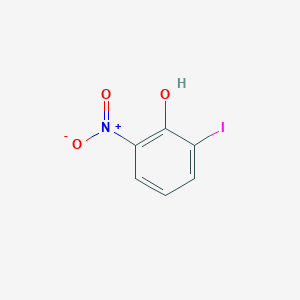
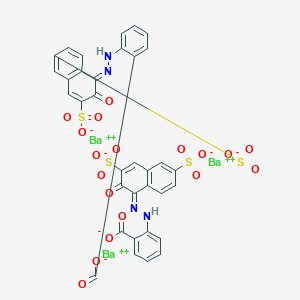
![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)

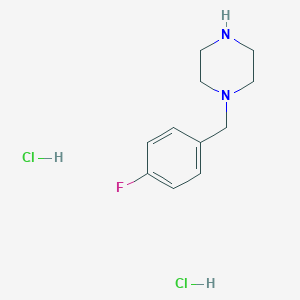


![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)
